molecular formula C8H14O B125205 3-Ethenyl-2,2-diethyloxirane CAS No. 158813-41-3

3-Ethenyl-2,2-diethyloxirane

Cat. No. B125205
M. Wt: 126.2 g/mol
InChI Key: LSIFGJLTKZLMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethenyl-2,2-diethyloxirane, commonly known as vinyl ethylene oxide, is a highly reactive organic compound with a molecular formula of C6H10O. It is a colorless liquid with a pungent odor and is used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of 3-Ethenyl-2,2-diethyloxirane is not well understood. It is believed to react with nucleophiles such as water and thiols, leading to the formation of various products. It has also been shown to undergo ring-opening reactions under certain conditions, leading to the formation of aldehydes and other compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Ethenyl-2,2-diethyloxirane are not well studied. However, it has been shown to be toxic to cells in vitro, with a concentration-dependent decrease in cell viability. It has also been shown to induce oxidative stress and DNA damage in cells.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Ethenyl-2,2-diethyloxirane in lab experiments include its reactivity and versatility as a reagent in organic synthesis. However, its low yield and toxicity limit its use in certain applications.

Future Directions

For research on 3-Ethenyl-2,2-diethyloxirane include the development of more efficient synthesis methods, the study of its mechanism of action, and the exploration of its potential as a probe for the detection of reactive oxygen species in biological systems. Additionally, its potential as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders warrants further investigation.

Synthesis Methods

3-Ethenyl-2,2-diethyloxirane can be synthesized by the reaction of ethylene oxide with acetylene in the presence of a catalyst such as silver or copper. The reaction is exothermic and requires careful control of temperature and pressure. The yield of the reaction is typically low, and the product requires purification to remove impurities.

Scientific Research Applications

3-Ethenyl-2,2-diethyloxirane has been used in various scientific research applications, including the synthesis of organic compounds and the study of biochemical and physiological effects. It is commonly used as a reagent in organic synthesis, particularly in the preparation of epoxides and aldehydes. It has also been used in the study of enzyme-catalyzed reactions and as a probe for the detection of reactive oxygen species in biological systems.

properties

CAS RN

158813-41-3

Product Name

3-Ethenyl-2,2-diethyloxirane

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

3-ethenyl-2,2-diethyloxirane

InChI

InChI=1S/C8H14O/c1-4-7-8(5-2,6-3)9-7/h4,7H,1,5-6H2,2-3H3

InChI Key

LSIFGJLTKZLMLE-UHFFFAOYSA-N

SMILES

CCC1(C(O1)C=C)CC

Canonical SMILES

CCC1(C(O1)C=C)CC

synonyms

Oxirane, 3-ethenyl-2,2-diethyl-

Origin of Product

United States

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